molecular formula C16H20N4O2 B3877956 2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid

2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid

Cat. No.: B3877956
M. Wt: 300.36 g/mol
InChI Key: SEKXOCZHLKHVNC-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is a rare occurrence in nature but has been found in certain plant species . It is used in the synthesis of various drugs due to its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles has been achieved through several pathways. One common method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .


Molecular Structure Analysis

The molecular structure of indazoles is characterized by a fused benzene and pyrazole ring. The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles often involve the formation of C–N and N–N bonds. Transition metal-catalyzed reactions and reductive cyclization reactions are common strategies .


Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary significantly depending on their specific structures. For example, 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is a powder at room temperature .

Safety and Hazards

The safety and hazards associated with indazole derivatives can also vary significantly. For instance, 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride has been associated with certain hazards, including harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of biological activities associated with indazole derivatives, there is significant interest in further exploring their medicinal properties for the treatment of various pathological conditions .

Properties

IUPAC Name

2-[[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20(9-14-12(16(21)22)6-4-8-17-14)10-15-11-5-2-3-7-13(11)18-19-15/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKXOCZHLKHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=N1)C(=O)O)CC2=NNC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid
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2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid
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2-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}nicotinic acid

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